molecular formula C17H18N2OS B2377819 (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone CAS No. 1797562-22-1

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone

Cat. No.: B2377819
CAS No.: 1797562-22-1
M. Wt: 298.4
InChI Key: YLNCYDLNAFRGRZ-UHFFFAOYSA-N
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a thiazepane ring with a pyridine moiety, making it a subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the pyridine moiety via nucleophilic substitution. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties can be leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone: Similar structure but with a different position of the pyridine ring.

    (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone: Another positional isomer with distinct properties.

Uniqueness

What sets (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone apart is its specific combination of the thiazepane and pyridine rings, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazepane ring and a pyridine moiety. Its molecular formula is C16H16N2OSC_{16}H_{16}N_2OS, with a molecular weight of approximately 284.37 g/mol. The presence of the thiazepane ring contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that:

  • The compound significantly reduced cell viability at concentrations of 250 μg/mL and 300 μg/mL.
  • Morphological assessments showed signs of cell death without significant apoptosis, suggesting a necrotic mechanism of action.

Table 1 summarizes the effects observed on cell viability:

Concentration (μg/mL)Cell Viability (%)
0100
25065
30040

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may interfere with protein kinases that are crucial for tumor growth. However, detailed molecular pathways remain to be elucidated.

Pharmacological Profile

In addition to anticancer activity, this compound exhibits other pharmacological properties:

Research Findings

Several studies have been conducted to assess the biological activity of related compounds, providing insights into the therapeutic potential of thiazepane derivatives:

Study Highlights :

  • Thiadiazole Derivatives : Related compounds have shown promising results in inhibiting cancer cell proliferation through similar mechanisms.
  • Protein Kinase Inhibition : Analogous compounds have been evaluated for their ability to inhibit protein kinases involved in cancer progression.

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(15-8-4-5-10-18-15)19-11-9-16(21-13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNCYDLNAFRGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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